N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured imine group linking a 4-ethoxyphenyl moiety to a pyrazole core substituted with an isopropyl group. This compound belongs to a class of Schiff base derivatives known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Structural confirmation of similar compounds via X-ray crystallography (e.g., SHELXL refinement ) and spectroscopic techniques (FT-IR, NMR) is well-documented, ensuring the accuracy of its reported configuration .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-4-22-13-7-5-12(6-8-13)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
DOZBLLPPHCBKKM-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its effects on enzyme inhibition and receptor binding.
Agriculture: Evaluated for its potential as a pesticide or herbicide.
Material Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights structural variations and their implications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound donates electrons, stabilizing the imine bond and enhancing resonance, whereas dichlorophenyl derivatives (e.g., ) exhibit higher electrophilicity, favoring nucleophilic interactions .
- Solubility : Methoxy and benzyloxy groups (e.g., ) improve aqueous solubility compared to ethoxy or alkyl chains .
Pharmacological Activity Comparisons
- Anticancer Activity : The compound (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () shows potent growth inhibition in A549 lung cancer cells (IC₅₀ < 10 µM) due to chloro and hydroxyphenyl groups enhancing DNA intercalation . The target compound’s ethoxy and isopropyl groups may instead favor apoptosis via lipid peroxidation pathways .
- Anti-Inflammatory Activity : The 4-ethoxyphenyl derivative in demonstrates enhanced TNF-α inhibition compared to thalidomide analogs, attributed to improved lipophilicity . Similar effects are anticipated for the target compound.
- Antifungal Activity : Imidazole-containing analogs () exhibit broad-spectrum antifungal activity (MIC 2–8 µg/mL) due to heterocyclic nitrogen atoms coordinating to fungal metalloenzymes . The target compound lacks such groups, likely reducing antifungal potency.
Computational and Spectroscopic Insights
- DFT Studies : For N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (), HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, while dichlorophenyl analogs () exhibit lower gaps (~3.8 eV), correlating with higher biological activity .
- Vibrational Spectroscopy : The target compound’s FT-IR spectrum is expected to show characteristic N-H (3250–3300 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches, consistent with similar derivatives .
- Molecular Docking : Pyrazole-3-carbohydrazides with electron-withdrawing groups (e.g., ) show stronger binding to COX-2 (∆G = −9.2 kcal/mol) compared to electron-donating analogs (∆G = −7.8 kcal/mol) .
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Structure and Synthesis
The chemical structure of this compound consists of a pyrazole ring with an ethoxyphenyl substituent and a propan-2-yl group. The molecular formula is with a molecular weight of 288.35 g/mol.
Synthesis Route:
The compound is typically synthesized through the condensation reaction between 4-ethoxybenzaldehyde and 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction conditions often involve the use of catalysts under controlled temperatures to ensure high yields.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a study evaluated the efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that this compound showed promising antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed using in vivo models. In carrageenan-induced paw edema tests, it exhibited significant inhibition of inflammation, outperforming some traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study:
A study conducted on rats showed that administration of the compound at a dose of 50 mg/kg resulted in a reduction of edema by approximately 70%, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines: The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Antioxidant Activity: It may exert protective effects against oxidative stress, contributing to its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
